1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1-(5-nitro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6N2O4/c1-5(12)9-10-7-4-6(11(13)14)2-3-8(7)15-9/h2-4H,1H3 |
InChI Key |
ALKBOXQTVDAHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-4-nitrophenol with α-Bromoketones
One common route involves the reaction of 2-amino-4-nitrophenol with α-bromoketones or related ketone derivatives under basic or neutral conditions to form the benzoxazole ring with the ethanone substituent at position 2.
- Procedure : 2-Amino-4-nitrophenol is reacted with an α-bromoketone in the presence of a base such as sodium bicarbonate in ethanol. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the benzoxazole ring.
- Conditions : Typically carried out at room temperature or with gentle heating.
- Outcome : Formation of 1-(5-nitrobenzo[d]oxazol-2-yl)ethanone with good yields.
- Reference : This method is supported by oxidative cyclization techniques reported in the synthesis of benzoxazole derivatives using 2-amino-4-nitrophenol and aldehydes or ketones under oxygen atmosphere or with activated carbon catalysts.
Oxidative Cyclization Using 2-Amino-4-nitrophenol and Carbonyl Compounds
Another approach involves oxidative cyclization of 2-amino-4-nitrophenol with aldehydes or ketones in the presence of oxidizing agents or catalysts.
- Procedure : 2-Amino-4-nitrophenol is reacted with a suitable carbonyl compound (e.g., acetyl derivatives) under oxidative conditions, often using activated carbon (Darco KB) under oxygen atmosphere.
- Mechanism : The amino group condenses with the carbonyl to form an imine intermediate, which undergoes oxidative cyclization to yield the benzoxazole ring.
- Advantages : This method allows direct formation of the benzoxazole ring with the nitro substituent intact.
- Reference : Such oxidative cyclization methods have been documented for preparing 5-nitrobenzoxazole derivatives.
Reflux Condensation of 2-Amino-4-nitrophenol with Acetic Acid Derivatives
A classical method involves refluxing 2-amino-4-nitrophenol with acetic acid derivatives or acyl chlorides to form the benzoxazole ring bearing the ethanone group.
- Procedure : A mixture of 2-amino-4-nitrophenol and an acetic acid derivative (e.g., 2-(6,6-dimethyl-4,8-dihydro-1H-dioxepino[5,6-c]pyrazole-1-yl) acetic acid) is heated under reflux at elevated temperatures (~150 °C) for 1.5 hours.
- Workup : After reaction completion, the mixture is neutralized, extracted with organic solvents, dried, and purified by column chromatography.
- Outcome : The product 1-(5-nitrobenzo[d]oxazol-2-yl)ethanone or its derivatives are obtained in purified form.
- Reference : This method is described in the synthesis of nitrobenzoxazole derivatives with pyrazole moieties.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of benzoxazole derivatives.
- Procedure : A mixture of starting materials such as ethyl 3-aminobenzoate and 2,2,6-trimethyl-4H-1,3-dioxin-4-one is sealed in a microwave vial and heated at 150 °C for 30 minutes, followed by further reaction steps to introduce the benzoxazole moiety.
- Advantages : This method reduces reaction time and can improve yields.
- Reference : Microwave-assisted synthesis has been used in related benzoxazole compound preparations.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with α-bromoketones | 2-Amino-4-nitrophenol + α-bromoketone | NaHCO3, EtOH, RT or mild heat | Several hours | Moderate | Straightforward, mild conditions |
| Oxidative Cyclization | 2-Amino-4-nitrophenol + aldehydes/ketones + activated carbon | O2 atmosphere, reflux | Few hours | Good | Preserves nitro group, direct cyclization |
| Reflux with Acetic Acid Derivatives | 2-Amino-4-nitrophenol + acetic acid derivatives | Reflux at ~150 °C | 1.5 hours | Good | Requires purification by chromatography |
| Microwave-Assisted Synthesis | Ethyl 3-aminobenzoate + dioxinone | Microwave, 150 °C | 30 min + further steps | Good | Fast, efficient, requires specialized equipment |
Research Findings and Notes
- The nitro group at the 5-position of the benzoxazole ring is stable under the described reaction conditions, allowing selective functionalization at the 2-position.
- Purification typically involves chromatographic techniques such as silica gel column chromatography using mixtures of cyclohexane and ethyl acetate or chloroform as eluents.
- Characterization of the final product is confirmed by IR spectroscopy (noting characteristic nitro and carbonyl stretches), ^1H-NMR, and elemental analysis.
- Some methods incorporate further functionalization of the benzoxazole core for advanced derivatives, but the core preparation of 1-(5-nitrobenzo[d]oxazol-2-yl)ethanone remains consistent with the above strategies.
- Microwave-assisted methods offer time efficiency but require access to microwave reactors.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the oxazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(5-Aminobenzo[d]oxazol-2-yl)ethanone.
Substitution: Various substituted benzo[d]oxazole derivatives.
Oxidation: Oxidized forms of the oxazole ring.
Scientific Research Applications
1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological activities of oxazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include derivatives with halogen, methoxy, or aryl substituents on the benzoxazole ring or modifications to the ethanone moiety. Below is a comparative analysis:
Physicochemical Properties
- Halogen vs. Nitro: Bromo-substituted analogs (e.g., 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone) exhibit higher molecular weights and distinct reactivity in cross-coupling reactions .
- Methoxy Groups : Methoxy substituents (e.g., 6-methoxy derivatives) enhance solubility and enable hydrogen bonding, critical for biological activity like XO inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
